molecular formula C13H16O3 B14773847 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B14773847
M. Wt: 220.26 g/mol
InChI Key: NXVMEILALNPBBA-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and Lewis acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to its specific combination of a benzoic acid core with a tetrahydropyran ring and a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C13H16O3/c1-9-8-11(2-3-12(9)13(14)15)10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15)

InChI Key

NXVMEILALNPBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCOCC2)C(=O)O

Origin of Product

United States

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